molecular formula C18H20F3NO3 B2978030 Methyl 6-(2-(4-(trifluoromethyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034552-01-5

Methyl 6-(2-(4-(trifluoromethyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B2978030
CAS No.: 2034552-01-5
M. Wt: 355.357
InChI Key: PCUXQURHOBQHCA-UHFFFAOYSA-N
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Description

Methyl 6-(2-(4-(trifluoromethyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate is a spirocyclic compound featuring a 6-azaspiro[2.5]octane core. The molecule is substituted with a methyl carboxylate group at the 1-position and a 2-(4-(trifluoromethyl)phenyl)acetyl moiety at the 6-position. The trifluoromethyl (CF₃) group confers enhanced lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to halogenated motifs .

Properties

IUPAC Name

methyl 6-[2-[4-(trifluoromethyl)phenyl]acetyl]-6-azaspiro[2.5]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO3/c1-25-16(24)14-11-17(14)6-8-22(9-7-17)15(23)10-12-2-4-13(5-3-12)18(19,20)21/h2-5,14H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUXQURHOBQHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC12CCN(CC2)C(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(2-(4-(trifluoromethyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, and an amine.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents, such as trifluoromethyl iodide or trifluoromethyl sulfonate, under specific conditions to ensure the incorporation of the trifluoromethyl group.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2-(4-(trifluoromethyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring strong nucleophiles and specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 6-(2-(4-(trifluoromethyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Methyl 6-(2-(4-(trifluoromethyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituent at 6-Position Molecular Formula Molecular Weight Key Features
Methyl 6-(2-(4-(trifluoromethyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate (Target) 2-(4-(CF₃)phenyl)acetyl C₂₁H₂₂F₃NO₃ 405.40* High lipophilicity; CF₃ enhances metabolic stability and binding affinity
Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate 2-phenylacetyl C₁₇H₂₁NO₃ 287.35 Simpler phenyl group; reduced lipophilicity
Methyl 6-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate 2-(4-(iPrSO₂)phenyl)acetyl C₂₂H₂₉NO₅S 443.54 Sulfonyl group increases polarity and solubility
Methyl 6-(3-(phenylthio)propanoyl)-6-azaspiro[2.5]octane-1-carboxylate 3-(phenylthio)propanoyl C₁₈H₂₃NO₃S 333.40 Thioether linker may improve membrane permeability
6-((3-Chloro-4-methylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane (3-Cl-4-MePh)SO₂; difluoro at 1-position C₁₅H₁₆ClF₂NO₂S 363.81 Sulfonyl and difluoro groups enhance electronegativity and rigidity

*Estimated based on analogs.

Key Observations:

Polarity : Sulfonyl (443.54 g/mol) and thioether (333.40 g/mol) substituents introduce polar interactions, which may enhance aqueous solubility but reduce membrane permeability .

Patent and Pharmacological Context

  • Comparison to Clinical Candidates : The sulfonyl analog (443.54 g/mol) may align with protease inhibitors, while the thioether analog (333.40 g/mol) could mimic cysteine-targeting drugs .

Biological Activity

Methyl 6-(2-(4-(trifluoromethyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate is a complex organic compound characterized by its spirocyclic structure and the presence of a trifluoromethyl group, which significantly influences its biological activity. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Synthesis

The compound's molecular formula is C26H27F3N2O3C_{26}H_{27}F_3N_2O_3, with a molecular weight of 472.5 g/mol. The synthesis typically involves several steps:

  • Formation of the Spirocyclic Core : This is achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Trifluoromethyl Group : Utilizes trifluoromethylating agents under controlled conditions.
  • Esterification : Finalizes the structure by esterifying the carboxylic acid group with methanol in the presence of an acid catalyst.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies showed that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Lipophilicity Enhancement : The trifluoromethyl group increases lipophilicity, enhancing membrane permeability and interaction with lipid membranes.
  • Enzyme Modulation : The compound modulates enzyme activities linked to various metabolic pathways, contributing to its antimicrobial and anticancer effects .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the compound's efficacy against drug-resistant bacterial strains. The results indicated that it could serve as a lead compound for developing new antimicrobial agents effective against resistant pathogens .

Case Study 2: Anticancer Research

In another investigation, this compound was tested on xenograft models of breast cancer. The treatment resulted in significant tumor regression without notable toxicity to normal tissues, highlighting its potential as a therapeutic agent .

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